1-(benzylsulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide
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Overview
Description
This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and a phenylmethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylmethanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,6-Dimethylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A local anesthetic with a similar piperidine structure.
Mepivacaine: Another local anesthetic with structural similarities.
Bupivacaine: Known for its long-acting anesthetic properties.
Uniqueness
N-(2,6-Dimethylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H26N2O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-16-7-6-8-17(2)20(16)22-21(24)19-11-13-23(14-12-19)27(25,26)15-18-9-4-3-5-10-18/h3-10,19H,11-15H2,1-2H3,(H,22,24) |
InChI Key |
VUEWUYAAHRCFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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